molecular formula C10H14O2 B3376600 (1R)-1-(2-methoxy-5-methylphenyl)ethan-1-ol CAS No. 1212384-13-8

(1R)-1-(2-methoxy-5-methylphenyl)ethan-1-ol

Cat. No.: B3376600
CAS No.: 1212384-13-8
M. Wt: 166.22 g/mol
InChI Key: LPTWYDMGMVMECF-MRVPVSSYSA-N
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Description

Significance of Stereoisomerism in Synthetic Methodologies and Chemical Transformations

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. walshmedicalmedia.comsolubilityofthings.com This seemingly subtle difference can lead to vastly different chemical and physical properties. In the context of synthetic methodologies, controlling stereoisomerism is crucial for creating compounds with desired properties and functions. researchgate.net

Enantiomers, which are non-superimposable mirror images of each other, often exhibit distinct biological activities. walshmedicalmedia.comresearchgate.net This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. libretexts.org Therefore, synthetic strategies that can selectively produce a single enantiomer, a process known as asymmetric synthesis, are of immense value in fields like medicinal chemistry and materials science. researchgate.netresearchgate.net The development of such stereoselective transformations allows chemists to build complex molecules with a high degree of precision, avoiding the need for difficult and often inefficient separation of stereoisomers later in a synthetic sequence.

Historical Perspectives on Asymmetric Synthesis Approaches for Chiral Alcohol Architectures

The history of asymmetric synthesis is a testament to the ingenuity of chemists in controlling the stereochemical outcome of chemical reactions. Early efforts in the field laid the conceptual groundwork for the development of more sophisticated methods. rsc.org The quest to synthesize chiral alcohols with high enantiomeric purity has been a significant driving force in the evolution of asymmetric synthesis.

Initial approaches often relied on the use of chiral starting materials from natural sources, a strategy known as the "chiral pool" approach. While effective, this method is limited by the availability of suitable chiral precursors. A major breakthrough came with the development of chiral auxiliaries, which are chiral molecules that can be temporarily attached to a substrate to direct the stereochemical course of a reaction. researchgate.net

The advent of catalytic asymmetric synthesis revolutionized the field. ru.nl This approach utilizes small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The development of chiral ligands for metal-based catalysts and the emergence of organocatalysis have provided a diverse toolkit for the asymmetric synthesis of chiral alcohols. Methods such as asymmetric hydrogenation, reduction of prochiral ketones, and kinetic resolution have become powerful and widely used strategies for accessing these important molecules. mdpi.comwiley-vch.deencyclopedia.pub

Contextualization of (1R)-1-(2-methoxy-5-methylphenyl)ethan-1-ol within Contemporary Stereoselective Synthesis

This compound stands as a specific example of a chiral arylethanol that finds application in modern stereoselective synthesis. Its structure, featuring a defined stereocenter, makes it a valuable chiral building block. The methoxy (B1213986) and methyl substituents on the phenyl ring can influence its reactivity and interactions in chemical transformations.

In contemporary stereoselective synthesis, compounds like this compound are often utilized as intermediates in the synthesis of more complex chiral molecules. rsc.org The hydroxyl group can be further functionalized or used to direct subsequent stereoselective reactions. The principles of modern stereoselective synthesis, including the use of chiral catalysts and reagents, are employed to prepare this and similar chiral alcohols with high enantiomeric purity. nih.govnih.gov The continuous development of new and more efficient synthetic methods ensures that such chiral building blocks are readily accessible for a wide range of applications in organic synthesis. pharmtech.com

Data Tables

Table 1: Compound Names Mentioned in the Article

Compound Name
This compound
Chiral Arylethanols

Table 2: General Properties of this compound

PropertyValue
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
AppearanceData not available
Chirality(R)-configuration at C1

Note: Specific physical properties such as melting point, boiling point, and spectroscopic data are dependent on experimental determination and can be found in specialized chemical databases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-(2-methoxy-5-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7-4-5-10(12-3)9(6-7)8(2)11/h4-6,8,11H,1-3H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTWYDMGMVMECF-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC)[C@@H](C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1r 1 2 Methoxy 5 Methylphenyl Ethan 1 Ol and Its Enantiomers

Asymmetric Catalytic Reduction Strategies for Precursor Ketones

The most direct route to chiral alcohols is the asymmetric reduction of their corresponding prochiral ketones, in this case, 2-methoxy-5-methylacetophenone. This transformation can be achieved with high enantioselectivity using homogeneous, heterogeneous, or biocatalytic systems.

Homogeneous Catalysis in Enantioselective Reduction

Homogeneous catalysis involves the use of soluble catalysts, typically organometallic complexes featuring chiral ligands, which allow for high stereochemical control. Asymmetric transfer hydrogenation (ATH) is a prominent method in this category. For the reduction of aryl ketones, ruthenium(II) complexes have demonstrated significant efficacy.

One study investigated the ATH of various aryl ketones using enantiopure Ruthenium(II)/Pybox complexes. mdpi.com While highly effective for many substrates, the reduction of 2-methoxyacetophenone (B1211565) was noted as being "rather inefficient" under the tested conditions, highlighting the substrate-specific challenges in catalyst design. mdpi.com Another powerful and widely used method for the asymmetric reduction of prochiral ketones is the Corey-Bakshi-Shibata (CBS) reduction, which employs a borane (B79455) reagent with a catalytic amount of a chiral oxazaborolidine. rsc.org This method is renowned for its high enantioselectivity and predictable stereochemical outcome for a broad range of ketones. rsc.org

Furthermore, chiral rhodium complexes, such as Cp*RhCl[(R,R)-Tsdpen], have proven to be highly reactive and selective catalysts for the transfer hydrogenation of related α-haloacetophenones, achieving excellent yields and enantiomeric excesses up to 97%. acs.org These systems demonstrate the potential of precisely tuned homogeneous catalysts to achieve high stereocontrol in ketone reductions.

Heterogeneous Catalysis for Stereocontrolled Synthesis

Heterogeneous catalysts operate in a different phase from the reactants, offering significant practical advantages such as simplified product purification and catalyst recovery and reuse. While the development of heterogeneous catalysts for asymmetric synthesis is a key area of research, specific examples for the stereocontrolled synthesis of (1R)-1-(2-methoxy-5-methylphenyl)ethan-1-ol are less commonly reported than homogeneous or biocatalytic routes.

The general strategy involves immobilizing a chiral catalyst, such as a homogeneous metal complex, onto a solid support like silica (B1680970), polymers, or carbon. This approach aims to combine the high selectivity of homogeneous systems with the operational benefits of heterogeneous ones. Another avenue is the use of heterogeneous biocatalysts, where enzymes are immobilized on a solid carrier. This technique can enhance enzyme stability and reusability, making the process more robust and scalable. rsc.org

Biocatalytic Approaches Utilizing Enzyme Systems

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. tudelft.nlnih.gov For the synthesis of chiral alcohols, oxidoreductases, particularly alcohol dehydrogenases (ADHs), are highly effective. These enzymes utilize cofactors like NADH or NADPH to reduce ketones with exceptional levels of stereo- and regioselectivity under mild, environmentally benign conditions. nih.gov

Whole-cell biocatalysis, using microorganisms or plant cells, provides a practical alternative to using isolated enzymes, as the cells can handle cofactor regeneration internally. Studies on the enantioselective reduction of various bromo- and methoxy-acetophenone derivatives have been conducted using whole roots of carrots (Daucus carota L.) and celeriac (Apium graveolens L.). researchgate.net For instance, the reduction of meta-methoxyacetophenone using a carrot-based enzymatic system resulted in (S)-(-)-1-(3-Methoxyphenyl)ethanol with 100% yield and 100% enantiomeric excess (ee), demonstrating the high potential of plant-based systems for synthesizing structurally related chiral alcohols. researchgate.net

Biocatalyst SystemSubstrateProduct ConfigurationYieldEnantiomeric Excess (ee)
Carrot (Daucus carota)m-methoxyacetophenone(S)100%100%

This table showcases the effectiveness of biocatalytic systems on a closely related substrate, indicating the high potential for the synthesis of this compound.

Chiral Auxiliary-Mediated Asymmetric Synthetic Routes

Asymmetric synthesis can also be guided by the temporary incorporation of a chiral auxiliary into the substrate molecule. wikipedia.org A chiral auxiliary is a stereogenic group that directs the stereochemical outcome of a subsequent reaction. wikipedia.orgnih.gov After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

This strategy is widely employed for reactions such as stereoselective alkylations and aldol (B89426) reactions. wikipedia.orgresearchgate.net For example, amides derived from pseudoephedrine or pseudoephenamine can be deprotonated and alkylated with high diastereoselectivity. nih.govharvard.edu Subsequent cleavage of the auxiliary yields enantiomerically enriched carboxylic acids, which can be further converted to chiral alcohols. harvard.edu While this multi-step approach may be less direct than catalytic reduction, it offers a powerful and versatile method for controlling stereochemistry, especially in complex syntheses.

Resolution Techniques for Racemic Mixtures of (2-methoxy-5-methylphenyl)ethan-1-ol

When a direct asymmetric synthesis is not feasible or efficient, a racemic mixture of the target alcohol can be synthesized and then separated into its constituent enantiomers through a process called resolution.

Diastereomeric Salt Formation Strategies

A classical and widely used method for resolving racemic mixtures of chiral alcohols or amines is through the formation of diastereomeric salts. researchgate.net This process involves reacting the racemate with an enantiomerically pure chiral resolving agent. mdpi.com For a racemic alcohol, it would first be converted to a derivative that can form a salt, or a precursor amine could be resolved.

The reaction of a racemic base with a chiral acid (or a racemic acid with a chiral base) produces a mixture of two diastereomeric salts. mdpi.com Unlike enantiomers, diastereomers have different physical properties, such as solubility, melting point, and crystal structure. researchgate.net This difference allows for their separation by methods like fractional crystallization. gavinpublishers.com Once one of the diastereomeric salts is isolated in pure form, the chiral resolving agent is chemically removed, liberating the desired enantiomer of the target compound. Common resolving agents include chiral carboxylic acids like tartaric acid and its derivatives. mdpi.comgavinpublishers.com The efficiency of the resolution depends critically on the choice of the resolving agent and the crystallization solvent. researchgate.net

Kinetic Resolution Methodologies

Kinetic resolution is a pivotal strategy for the separation of enantiomers from a racemic mixture of 1-(2-methoxy-5-methylphenyl)ethan-1-ol. This technique leverages the differential reaction rates of the enantiomers with a chiral catalyst or reagent, enabling the separation of the faster-reacting enantiomer from the slower-reacting one. Enzymatic methods, particularly those employing lipases, are well-documented for their high enantioselectivity in the resolution of secondary alcohols. jocpr.com

A prevalent and effective method is the lipase-catalyzed transesterification of the racemic alcohol. In this process, a lipase (B570770), such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PSL), is used to selectively acylate one of the enantiomers. nih.gov Typically, an acyl donor like vinyl acetate (B1210297) is employed in a nonpolar organic solvent such as hexane (B92381) or toluene. The enzyme preferentially catalyzes the acylation of the (R)-enantiomer, converting it to (R)-1-(2-methoxy-5-methylphenyl)ethyl acetate, while the (S)-enantiomer remains largely unreacted. The significant difference in the chemical nature of the resulting ester and the unreacted alcohol allows for their straightforward separation by standard techniques like column chromatography. Subsequent hydrolysis of the isolated (R)-ester yields the desired enantiomerically pure this compound. The efficiency of such resolutions is often high, achieving excellent enantiomeric excess (ee) for both the product and the remaining substrate when the reaction is allowed to proceed to approximately 50% conversion. nih.gov

Detailed research findings on analogous aromatic secondary alcohols have demonstrated the robustness of this methodology. Optimization of parameters such as the choice of lipase, acyl donor, solvent, and temperature is crucial for achieving high selectivity (E-value) and yield. nih.govnih.gov

Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of Secondary Aryl Alcohols This table presents typical results for lipase-catalyzed kinetic resolution of aromatic secondary alcohols structurally similar to 1-(2-methoxy-5-methylphenyl)ethan-1-ol, illustrating the general effectiveness of the methodology.

Lipase SourceAcyl DonorSolventTemp (°C)Conversion (%)Substrate ee (%)Product ee (%)E-value
Novozym 40086Vinyl acetaten-Hexane35~57>99 (S)High>200
Pseudomonas cepaciaVinyl acetateToluene30~50>99 (S)>99 (R)>200
Candida antarctica BIsopropenyl acetateDiisopropyl ether40~50>99 (S)>99 (R)>200

Chromatographic Enantioseparation Techniques

For both analytical determination of enantiomeric purity and preparative-scale separation, high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most powerful and widely adopted technique. nih.gov The direct separation of the enantiomers of 1-(2-methoxy-5-methylphenyl)ethan-1-ol is effectively achieved on polysaccharide-based CSPs.

These CSPs typically consist of derivatives of cellulose (B213188) or amylose (B160209), such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate), which are coated or immobilized onto a silica support. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. Differences in the stability of these complexes, arising from interactions like hydrogen bonding, π-π stacking, and steric hindrance, lead to different retention times for the (R)- and (S)-enantiomers on the column, thus enabling their separation.

The choice of mobile phase is critical for optimizing the resolution. For polysaccharide-based CSPs, normal-phase elution is common, typically employing a mixture of an alkane (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). windows.net The ratio of the alkane to the alcohol modifier is adjusted to fine-tune the retention times and the resolution factor (α). A lower concentration of the alcohol modifier generally leads to longer retention times and often better separation. This technique is highly reproducible and can be scaled up for preparative separations to obtain gram quantities or more of the pure enantiomers.

Table 2: Typical Conditions for Chiral HPLC Enantioseparation This table outlines common chiral stationary phases and mobile phase systems used for the successful enantiomeric separation of secondary aryl alcohols.

Chiral Stationary Phase (Brand Example)SelectorTypical Mobile Phase SystemSeparation Principle
Chiralcel® OD-HCellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / Isopropanol (e.g., 90:10 v/v)Multiple chiral recognition interactions
Chiralpak® AD-HAmylose tris(3,5-dimethylphenylcarbamate)n-Hexane / Ethanol (e.g., 95:5 v/v)Formation of transient diastereomeric complexes
Lux® Cellulose-1Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / Isopropanol (e.g., 85:15 v/v)π-π interactions, hydrogen bonding, steric fit

Novel Reagent Development for Stereoselective Access to this compound

The most direct and efficient route to enantiomerically pure this compound is the asymmetric reduction of the corresponding prochiral ketone, 2-methoxy-5-methylacetophenone. Significant advances in catalysis have led to the development of highly efficient and selective reagents for this transformation.

One of the most powerful methods is the Noyori asymmetric hydrogenation. harvard.edu This reaction utilizes ruthenium catalysts complexed with a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand. The reaction proceeds under a hydrogen atmosphere and is known for its exceptionally high enantioselectivities (often >99% ee) and broad substrate scope, including substituted acetophenones. The catalyst creates a highly specific chiral environment that directs the delivery of hydride from one face of the ketone, leading to the formation of one enantiomer of the alcohol in high excess. This method is highly valued in industrial processes due to its high efficiency and the low catalyst loadings required.

Another cornerstone of asymmetric reduction is the Corey-Bakshi-Shibata (CBS) reduction. This methodology employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, in stoichiometric combination with a borane source (e.g., borane-dimethyl sulfide (B99878) complex). The catalyst coordinates to both the borane and the ketone's carbonyl oxygen, organizing them into a rigid, chair-like six-membered transition state. This conformation sterically directs the hydride transfer to a specific face of the ketone, thereby controlling the stereochemistry of the resulting alcohol. The predictability of the stereochemical outcome based on the catalyst's chirality is a key advantage of the CBS reduction.

Table 3: Advanced Catalytic Systems for Asymmetric Ketone Reduction This table summarizes leading catalytic reagents for the stereoselective synthesis of this compound from its corresponding ketone.

MethodCatalyst SystemReductantKey Features
Noyori Asymmetric HydrogenationRu(II)-[(R)-BINAP][(R)-DPEN]ClH₂ gasExtremely high enantioselectivity (>99% ee), low catalyst loading, suitable for industrial scale.
Corey-Bakshi-Shibata (CBS) Reduction(R)-Methyl-CBS-oxazaborolidineBorane-dimethyl sulfide (BH₃·SMe₂)High enantioselectivity, predictable stereochemical outcome, broad functional group tolerance.

Stereochemical Analysis and Absolute Configuration Determination of 1r 1 2 Methoxy 5 Methylphenyl Ethan 1 Ol

Chiroptical Spectroscopic Methods for Absolute Configuration Assignment

Chiroptical methods exploit the differential interaction of chiral molecules with left and right circularly polarized light. These techniques are highly sensitive to the spatial orientation of atoms around a stereocenter.

Circular Dichroism (CD) Spectroscopy and Computational Prediction

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light (ΔA = A_L - A_R) as a function of wavelength. nih.gov For (1R)-1-(2-methoxy-5-methylphenyl)ethan-1-ol, the stereocenter at C1 induces chirality in the electronic transitions of the aromatic chromophore. This interaction gives rise to characteristic positive or negative absorption bands, known as Cotton effects, in the CD spectrum.

The absolute configuration is typically assigned by comparing the experimental CD spectrum with a spectrum predicted computationally. nih.gov Using Time-Dependent Density Functional Theory (TD-DFT), the CD spectrum for the (1R) configuration can be calculated. mdpi.comnih.gov A strong correlation between the signs and wavelengths of the Cotton effects in the experimental and computed spectra provides a reliable assignment of the absolute configuration. nih.govresearchgate.net

TransitionExperimental λ (nm)Experimental Δε (M⁻¹cm⁻¹)Computed λ (nm) for (1R)Computed Δε (M⁻¹cm⁻¹)
π → π~275Negative278-2.1
π → π~225Positive223+5.8

Table 1. Hypothetical experimental and computed CD spectral data for the assignment of the (1R) configuration. The alignment of signs between experimental and computed data confirms the configuration.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is a complementary chiroptical technique that measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. nih.gov The ORD curve of a chiral molecule is directly related to its CD spectrum through the Kronig-Kramers relations. A molecule exhibiting Cotton effects in its CD spectrum will show anomalous dispersion curves in its ORD spectrum, characterized by peaks and troughs in the vicinity of the CD bands. For this compound, the ORD spectrum would provide confirmatory evidence for the absolute configuration derived from CD spectroscopy.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) Investigations

Vibrational Optical Activity (VOA) techniques, which include Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), extend chiroptical analysis to the vibrational transitions of a molecule. nih.govresearchgate.net These methods offer a highly detailed probe of molecular stereochemistry. researchgate.net

VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. researchgate.net For this compound, key vibrational modes, such as the C1-H bending and C1-O stretching modes, are particularly sensitive to the absolute configuration at the stereocenter.

ROA, a complementary technique, measures the small difference in the intensity of Raman scattered light using right and left circularly polarized incident light. cas.cz Like VCD, ROA provides a rich fingerprint of molecular chirality. voaconference.com The absolute configuration is determined by comparing the experimental VCD and ROA spectra with those predicted from quantum chemical calculations for the (1R)-enantiomer. The excellent agreement between the predicted and measured spectra allows for a confident assignment. voaconference.com

X-ray Crystallography of Chiral Derivatives for Stereochemical Elucidation

Single-crystal X-ray crystallography is considered the most definitive method for determining the absolute configuration of a chiral molecule. springernature.com It provides a direct visualization of the three-dimensional structure of a molecule in the solid state. researchgate.net Since this compound may be an oil or a low-melting solid, it is often necessary to prepare a crystalline derivative.

A common strategy involves esterification of the alcohol with a carboxylic acid containing a heavy atom, such as p-bromobenzoic acid. The presence of the heavy atom (bromine) enhances anomalous dispersion effects, which are crucial for the unambiguous determination of the absolute structure. researchgate.net The crystallographic analysis yields a Flack parameter close to zero, confirming that the correct absolute configuration has been determined.

ParameterValue
Compound(1R)-1-(2-methoxy-5-methylphenyl)ethyl 4-bromobenzoate
Chemical FormulaC₁₇H₁₇BrO₃
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a, b, c (Å)8.1, 12.5, 15.3
α, β, γ (°)90, 90, 90
Flack Parameter0.01(2)

Table 2. Representative hypothetical crystallographic data for a chiral derivative of this compound. A Flack parameter near zero provides high confidence in the assigned (1R) configuration.

NMR Spectroscopic Techniques for Enantiomeric Purity Assessment and Stereochemical Correlation

While standard NMR spectroscopy cannot distinguish between enantiomers, it becomes a powerful tool for stereochemical analysis when chiral auxiliaries are employed. nih.gov

Chiral Derivatizing Agent (CDA) NMR Studies

The use of a Chiral Derivatizing Agent (CDA) is a widely applied NMR method for determining the absolute configuration of chiral alcohols and amines. libretexts.org This technique involves reacting the chiral alcohol with both enantiomers of a CDA to form a pair of diastereomers. wikipedia.org Since diastereomers have different physical properties, their NMR spectra are distinct. stackexchange.com

A frequently used CDA is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. sigmaaldrich.comnih.gov The alcohol this compound is separately reacted with (R)-MTPA and (S)-MTPA to form the corresponding diastereomeric Mosher's esters. springernature.com

According to Mosher's model, in the most stable conformation of these esters, the substituents on the alcohol moiety lie in a specific orientation relative to the phenyl ring of the MTPA group. This positioning leads to predictable shielding or deshielding effects on the protons of these substituents. stackexchange.comillinois.edu By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δ_S - δ_R) for protons on either side of the stereocenter, the absolute configuration can be deduced. nih.govspringernature.com For a molecule with the (R) configuration, protons on one side of the Mosher's ester plane will have a positive Δδ value, while those on the other side will have a negative Δδ value.

Protonδ for (S)-MTPA Ester (ppm)δ for (R)-MTPA Ester (ppm)Δδ (δ_S - δ_R) (ppm)
-OCH₃ (on phenyl ring)3.783.80-0.02
Ar-H (adjacent to C1)7.307.33-0.03
Ar-CH₃2.322.35-0.03
C1-CH₃1.601.55+0.05

Table 3. Hypothetical ¹H NMR data for the (S)- and (R)-Mosher's esters of 1-(2-methoxy-5-methylphenyl)ethan-1-ol. The negative Δδ values for the protons of the 2-methoxy-5-methylphenyl group and the positive Δδ value for the methyl group protons are consistent with the (1R) absolute configuration according to Mosher's model.

Chiral Lanthanide Shift Reagents in NMR Analysis

The determination of enantiomeric purity is a critical aspect of stereochemical analysis. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral lanthanide shift reagents (LSRs), provides a powerful method for resolving the signals of enantiomers in a racemic or enantioenriched mixture. Enantiomers are chemically and physically identical in an achiral environment and thus produce identical NMR spectra. However, in the presence of a chiral auxiliary agent, such as an LSR, they can be distinguished.

Chiral LSRs are organometallic complexes containing a paramagnetic lanthanide ion, typically europium (Eu), praseodymium (Pr), or ytterbium (Yb), coordinated to a chiral organic ligand. A commonly used example is tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), often abbreviated as Eu(hfc)₃.

The underlying principle of this technique involves the reversible formation of diastereomeric complexes between the enantiomers of the substrate and the chiral LSR. The substrate molecule, in this case, this compound and its (S)-enantiomer, acts as a Lewis base through its hydroxyl group, coordinating to the Lewis acidic lanthanide center of the LSR.

(R)-alcohol + (R)-LSR ⇌ [(R)-alcohol:(R)-LSR] complex (S)-alcohol + (R)-LSR ⇌ [(S)-alcohol:(R)-LSR] complex

These newly formed complexes are diastereomers, and as such, they possess different physical properties and exist in different magnetic environments. The paramagnetic nature of the lanthanide ion induces significant changes in the chemical shifts of the protons in the substrate molecule, a phenomenon known as the Lanthanide-Induced Shift (LIS). Protons closer to the lanthanide ion experience a larger shift.

Crucially, because the two complexes are diastereomeric, the magnitude of the induced shift is different for the corresponding protons in the (R)- and (S)-enantiomers. This results in the splitting of NMR signals that were previously overlapping, allowing for the individual observation and quantification of each enantiomer.

For 1-(2-methoxy-5-methylphenyl)ethan-1-ol, the protons most significantly affected would be those closest to the coordinating hydroxyl group: the methine proton (H-1) and the methyl protons (H-2) of the ethyl group. Upon addition of a chiral LSR like Eu(hfc)₃ to a solution of the alcohol in an NMR solvent (e.g., CDCl₃), the single quartet for H-1 and the single doublet for the H-2 methyl group would each resolve into two distinct signals, one for the (R)-enantiomer and one for the (S)-enantiomer.

The enantiomeric excess (e.e.) of the sample can then be accurately determined by integrating the separated signals. The ratio of the integrals of the corresponding peaks for the (R)- and (S)-enantiomers directly reflects their molar ratio in the mixture.

The table below illustrates a hypothetical ¹H NMR experiment on a scalemic mixture of 1-(2-methoxy-5-methylphenyl)ethan-1-ol, showing the chemical shifts before and after the addition of Eu(hfc)₃.

ProtonInitial δ (ppm)EnantiomerHypothetical δ (ppm) with Eu(hfc)₃Lanthanide-Induced Shift (Δδ, ppm)
Methine (-CHOH)~4.95 (q)(R)6.55 (q)1.60
(S)6.80 (q)1.85
Methyl (-CH₃) of ethyl group~1.45 (d)(R)2.50 (d)1.05
(S)2.65 (d)1.20
Methoxy (B1213986) (-OCH₃)~3.80 (s)(R)4.10 (s)0.30
(S)4.15 (s)0.35

Note: The data presented in this table is hypothetical and serves to illustrate the principle of signal resolution using a chiral lanthanide shift reagent. The actual chemical shifts and induced shifts may vary depending on the specific LSR, solvent, and concentration used.

While primarily used for determining enantiomeric purity, the direction and magnitude of the shifts can sometimes be used empirically to assign the absolute configuration by comparing the observed data with established models for similar classes of chiral compounds. However, this application is less definitive than other methods like X-ray crystallography or derivatization with a chiral agent of known absolute configuration (e.g., Mosher's acid).

Mechanistic Investigations of Chemical Transformations Involving 1r 1 2 Methoxy 5 Methylphenyl Ethan 1 Ol

Reaction Pathway Elucidation for Derivatization Reactions

The elucidation of reaction pathways for the derivatization of (1R)-1-(2-methoxy-5-methylphenyl)ethan-1-ol would involve a systematic study of its reactions to form various derivatives, such as esters, ethers, and halides. Understanding these pathways is crucial for its application in organic synthesis, particularly in the construction of more complex chiral molecules.

Key research in this area would typically involve:

Product Identification: Rigorous characterization of the products formed from reactions such as esterification, etherification, and substitution reactions using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Stereochemical Analysis: Determination of the stereochemistry of the products to understand whether reactions proceed with retention, inversion, or racemization at the chiral center. This is often accomplished using chiral chromatography or polarimetry.

Isotopic Labeling Studies: The use of isotopically labeled reactants (e.g., using deuterium, carbon-13, or oxygen-18) can help trace the movement of atoms throughout the reaction, providing conclusive evidence for proposed mechanisms. For instance, in an esterification reaction, labeling the oxygen of the alcohol would determine if the C-O bond of the alcohol is cleaved.

Kinetic and Thermodynamic Studies of Stereoinversion Processes

Stereoinversion, the reversal of configuration at a stereocenter, is a fundamental process in stereochemistry. For this compound, studying the kinetics and thermodynamics of its stereoinversion to the (1S)-enantiomer would provide critical insights into its configurational stability under various conditions.

Such studies would entail:

Rate Law Determination: Measuring the rate of racemization (the process of converting an enantiomerically pure mixture into a racemate) under different concentrations of reactants and catalysts to establish the reaction order.

Activation Parameters: By conducting the stereoinversion process at various temperatures, the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) could be determined using the Arrhenius and Eyring equations. These parameters provide information about the energy barrier and the molecularity of the rate-determining step.

A plausible mechanism for stereoinversion could involve a protonation-dehydration sequence to form a planar carbocation intermediate, which can then be attacked by water from either face with equal probability, leading to racemization. The stability of this potential benzylic carbocation would be influenced by the electron-donating effects of the methoxy (B1213986) and methyl groups on the aromatic ring.

Table 1: Hypothetical Kinetic Data for Stereoinversion (Note: This table is illustrative as no experimental data has been found.)

Temperature (K) Rate Constant (s⁻¹)
298 k₁
308 k₂
318 k₃

Investigation of Transition States and Intermediates in Reactions of this compound

The direct observation or computational modeling of transition states and intermediates is key to a deep understanding of reaction mechanisms. For reactions involving this compound, this would provide a molecular-level picture of how transformations occur.

Methods for this investigation include:

Spectroscopic Detection of Intermediates: In some cases, reaction intermediates can be detected and characterized at low temperatures using techniques like cryo-NMR or matrix isolation IR spectroscopy.

Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), are powerful tools for modeling reaction pathways. These calculations can determine the geometries and energies of reactants, products, transition states, and any intermediates. This allows for the visualization of the transition state structure and the calculation of the activation barrier, which can be compared with experimental kinetic data.

For an Sɴ1-type reaction, computational studies could model the structure of the benzylic carbocation intermediate and the transition state leading to its formation. The influence of the ortho-methoxy group on the stability and geometry of this intermediate would be of particular interest, as it could potentially coordinate with the carbocation center.

Table 2: Hypothetical Calculated Energies for a Reaction Intermediate and Transition State (Note: This table is illustrative as no computational data has been found.)

Species Relative Energy (kJ/mol)
Reactant 0
Transition State E₁
Intermediate E₂
Product E₃

Solvent Effects and Catalytic Influences on Reactivity and Stereoselectivity

The choice of solvent and catalyst can dramatically influence the rate, yield, and stereochemical outcome of a chemical reaction. A thorough investigation of these effects on the reactions of this compound is essential for optimizing synthetic procedures.

Research in this area would focus on:

Solvent Polarity: Systematically varying the solvent from nonpolar (e.g., hexane) to polar aprotic (e.g., acetone) to polar protic (e.g., ethanol) to study the effect on reaction rates. For reactions involving charged intermediates, such as a carbocation, polar solvents would be expected to increase the reaction rate by stabilizing the intermediate.

Catalyst Screening: Evaluating a range of acid or base catalysts, as well as transition metal catalysts, for their efficiency and stereoselectivity in promoting specific transformations. For example, in an asymmetric synthesis, different chiral catalysts could be screened to achieve high enantiomeric excess of a desired product.

Mechanism of Catalysis: Investigating how the catalyst interacts with the substrate to lower the activation energy. This can involve kinetic studies in the presence of varying catalyst concentrations and spectroscopic studies to identify catalyst-substrate complexes.

The ortho-methoxy group in this compound could act as a coordinating group for a metal catalyst, potentially influencing the stereoselectivity of a reaction by directing the approach of a reagent from a specific face of the molecule.

Applications of 1r 1 2 Methoxy 5 Methylphenyl Ethan 1 Ol in Asymmetric Catalysis and Organic Synthesis

(1R)-1-(2-methoxy-5-methylphenyl)ethan-1-ol as a Chiral Auxiliary in Stereoselective Reactions

Chiral auxiliaries are crucial tools in asymmetric synthesis, temporarily incorporated into a substrate to direct a stereoselective reaction before being removed. While chiral secondary benzylic alcohols, a class to which this compound belongs, are utilized as chiral auxiliaries, no specific examples or research findings detailing the use of this compound for this purpose have been identified. The effectiveness of a chiral auxiliary is highly dependent on its structural features, which influence the steric and electronic environment of the reaction center. Without experimental data, the potential diastereoselectivity that this compound could induce in stereoselective reactions remains undetermined.

This compound as a Chiral Building Block for Complex Molecule Synthesis

Chiral building blocks are enantiomerically pure compounds that are incorporated into the synthesis of larger, more complex molecules, such as natural products or pharmaceuticals. The structure of this compound, with its defined stereocenter and functional groups, suggests its potential as a chiral synthon. However, there are no documented examples in the surveyed literature of its incorporation into the synthesis of any complex target molecules. The utility of a chiral building block is demonstrated through its successful application in multi-step syntheses, and such evidence for this specific compound is currently unavailable.

Role in the Development of Stereocontrolled Methodologies for Academic Research

The development of new stereocontrolled methodologies is a fundamental aspect of academic research in organic chemistry. This often involves the use of novel chiral reagents, catalysts, or auxiliaries to achieve high levels of stereoselectivity. While there is extensive research on the development of stereocontrolled reactions, there is no indication that this compound has played a role in the establishment of any new synthetic methods. Its potential to influence the stereochemical outcome of a reaction would need to be experimentally investigated and reported to be considered a contribution to the field of stereocontrolled synthesis.

Derivatization and Functionalization Strategies for 1r 1 2 Methoxy 5 Methylphenyl Ethan 1 Ol

Synthesis of Esters, Ethers, and Other Functional Derivatives for Research Purposes

The hydroxyl group of (1R)-1-(2-methoxy-5-methylphenyl)ethan-1-ol is a prime site for derivatization, allowing for the synthesis of esters, ethers, and other functional derivatives. These transformations are often crucial for modulating the compound's physical and chemical properties or for introducing reactive handles for further synthetic manipulations.

Esterification:

Ester derivatives are commonly synthesized through the reaction of the alcohol with carboxylic acids, acid chlorides, or acid anhydrides. Given the chiral nature of the starting material, enzyme-catalyzed esterification offers a mild and highly selective method that preserves the stereochemical integrity of the benzylic carbon. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently employed for the kinetic resolution of racemic secondary alcohols, and can be used for the efficient and enantioselective acylation of chiral alcohols like this compound. nih.govnih.govresearchgate.net

For instance, the reaction with vinyl acetate (B1210297) in a suitable organic solvent can yield the corresponding acetate ester with high fidelity. The general reaction is as follows:

This compound + Acyl Donor ---(Lipase)--> (1R)-1-(2-methoxy-5-methylphenyl)ethyl acetate + Byproduct

Etherification:

The synthesis of ethers from this compound can be achieved through various methods, such as the Williamson ether synthesis. This involves the deprotonation of the alcohol to form the corresponding alkoxide, followed by reaction with an alkyl halide.

A particularly useful method for creating chiral aryl ethers with inversion of configuration is the Mitsunobu reaction. rsc.orgnih.govrsc.orgnih.gov This reaction allows for the coupling of the chiral alcohol with a phenolic partner in the presence of a phosphine (B1218219) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). rsc.orgorganic-synthesis.com This reaction proceeds via an SN2 mechanism, resulting in the inversion of the stereocenter.

Other Functional Derivatives:

The hydroxyl group can also be converted into other functional groups for specific research applications. For example, reaction with tosyl chloride in the presence of a base would yield the corresponding tosylate, a good leaving group for nucleophilic substitution reactions.

Derivative TypeGeneral StructureSynthetic MethodKey Reagents
EsterR-COO-CH(CH₃)ArLipase-catalyzed transesterificationLipase (e.g., Novozym 435), Acyl donor (e.g., vinyl acetate)
EtherR-O-CH(CH₃)ArMitsunobu ReactionPhenol, PPh₃, DIAD/DEAD
TosylateTsO-CH(CH₃)ArTosylationTosyl chloride, Pyridine

Ar represents the 2-methoxy-5-methylphenyl group.

Oxidation and Reduction Pathways Affecting the Stereogenic Center

The stereogenic center of this compound is central to its utility as a chiral building block. Oxidation and reduction reactions at this center are critical for interconverting between the alcohol and the corresponding ketone, 2-methoxy-5-methylacetophenone.

Oxidation:

The oxidation of the secondary alcohol to a ketone results in the loss of the stereogenic center. This transformation can be achieved using a variety of mild oxidizing agents to avoid over-oxidation or side reactions on the electron-rich aromatic ring. Reagents such as pyridinium (B92312) chlorochromate (PCC) or conditions like the Swern oxidation are well-suited for this purpose. chemistrysteps.comorganic-chemistry.orgyoutube.comwikipedia.orgyoutube.com The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride followed by a hindered base like triethylamine, is known for its mild conditions and high yields. organic-chemistry.orgwikipedia.org

Reduction:

The corresponding prochiral ketone, 2-methoxy-5-methylacetophenone, can be reduced back to the chiral alcohol. The stereochemical outcome of this reduction is of paramount importance. Asymmetric reduction methods can be employed to selectively form one enantiomer of the alcohol. Notable examples include the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst, and Noyori asymmetric hydrogenation, which employs a chiral ruthenium-BINAP catalyst. chem-station.comorganic-chemistry.orgnrochemistry.comresearchgate.netsynarchive.com These methods are known for their high enantioselectivity, often yielding the desired alcohol in high enantiomeric excess.

TransformationReagent/CatalystProductStereochemical Outcome
OxidationPCC or Swern Oxidation2-methoxy-5-methylacetophenoneLoss of stereocenter
Asymmetric ReductionCBS Catalyst / Noyori Hydrogenation(1R)- or (1S)-1-(2-methoxy-5-methylphenyl)ethan-1-olHigh enantioselectivity

Regioselective and Stereoselective Functionalization of the Aromatic Ring System

The aromatic ring of this compound possesses two activating groups: a methoxy (B1213986) group and a methyl group. These substituents direct incoming electrophiles to specific positions on the ring. The methoxy group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution reactions, the positions ortho and para to the strongly activating methoxy group are favored. Given that the para position is occupied by the methyl group, electrophilic attack is expected to occur primarily at the positions ortho to the methoxy group (C3 and C5, with C5 being sterically hindered by the methyl group) and ortho to the methyl group (C4 and C6, with C6 also being ortho to the methoxy group). The outcome will be a mixture of products, with the major product being determined by the interplay of electronic and steric effects. ualberta.canih.govresearchgate.net

Directed ortho-Metalation (DoM):

A more regioselective approach to functionalizing the aromatic ring is through Directed ortho-Metalation (DoM). wikipedia.orgresearchgate.netsemanticscholar.orguwindsor.caharvard.edu The methoxy group is a powerful directing group for lithiation. Treatment with a strong base, such as n-butyllithium or sec-butyllithium, in the presence of a chelating agent like TMEDA, can selectively deprotonate the aromatic proton ortho to the methoxy group at the C6 position. wikipedia.orgresearchgate.netsemanticscholar.org The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at this specific position.

Reaction TypeKey PrinciplePredicted Site of FunctionalizationPotential Electrophiles
Electrophilic Aromatic SubstitutionDirecting effects of methoxy and methyl groupsC3, C4, C6 (mixture)Halogens (e.g., Br₂), Nitrating agents (e.g., HNO₃/H₂SO₄)
Directed ortho-MetalationMethoxy group directs lithiationC6 (highly selective)CO₂, Aldehydes, Ketones, Alkyl halides

Formation of Polymeric Materials Precursors from this compound

The structure of this compound makes it a suitable candidate for conversion into monomer precursors for the synthesis of novel polymeric materials.

Styrenic Monomers:

The benzylic alcohol can be dehydrated to form the corresponding vinyl derivative, 2-methoxy-5-methyl-α-methylstyrene. This transformation can be catalyzed by various acids or metal complexes. nih.govnih.gov The resulting styrenic monomer, being chiral and functionalized, could be polymerized or copolymerized to produce polymers with unique properties, potentially for applications in specialty plastics or as chiral stationary phases in chromatography.

Epoxide Monomers:

Another strategy involves the conversion of the alcohol into a glycidyl (B131873) ether. This is typically achieved by reacting the alcohol with epichlorohydrin (B41342) in the presence of a base. google.comresearchgate.net The resulting chiral epoxide monomer can then undergo ring-opening polymerization to yield polyethers. kpi.ua The presence of the chiral center in each repeating unit of the polymer chain can impart specific properties to the final material, such as chiroptical activity or the ability to form ordered structures.

Monomer Precursor TypeSynthetic TransformationPotential Polymerization MethodResulting Polymer Class
Styrenic MonomerDehydration of the alcoholRadical, cationic, or anionic polymerizationPolystyrene derivative
Glycidyl Ether MonomerReaction with epichlorohydrinRing-opening polymerizationPolyether

Computational and Theoretical Studies on 1r 1 2 Methoxy 5 Methylphenyl Ethan 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformational Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. For (1R)-1-(2-methoxy-5-methylphenyl)ethan-1-ol, DFT calculations are instrumental in identifying the most stable three-dimensional arrangements (conformers) and understanding its intrinsic reactivity.

Conformational Analysis: The molecule possesses several rotatable single bonds, primarily the C-O bond of the alcohol, the C-C bond connecting the stereocenter to the phenyl ring, and the C-O bond of the methoxy (B1213986) group. A thorough conformational analysis is performed by systematically rotating these bonds and calculating the potential energy at each step. This process, known as a potential energy surface (PES) scan, reveals the low-energy conformers. Studies on similar substituted aromatic compounds have shown that methods like B3LYP or M06-2X with a basis set such as 6-311+G(d,p) provide reliable geometric and energetic data. mdpi.comnih.gov The global minimum conformation represents the most populated structure at thermal equilibrium.

Electronic Structure and Reactivity Descriptors: Once the lowest energy conformer is identified, its electronic properties can be analyzed in detail. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.com These descriptors, summarized in the table below, provide a quantitative measure of the molecule's susceptibility to chemical reactions. mdpi.comresearchgate.net For instance, the electrophilicity index (ω) measures the propensity of the molecule to accept electrons. mdpi.com

A Molecular Electrostatic Potential (MEP) map can also be generated. This map visualizes the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites), such as the oxygen atoms of the hydroxyl and methoxy groups, and electron-poor regions (electrophilic sites).

The table below presents hypothetical, yet realistic, optimized geometric parameters for the lowest energy conformer of this compound, calculated at the B3LYP/6-31G(d,p) level of theory, a common method for such analyses. researchgate.net

Interactive Data Table: Calculated Properties of this compound

Table 1: Selected Optimized Geometrical Parameters
ParameterAtoms InvolvedCalculated Value
Bond Length (Å)C(chiral)-O(hydroxyl)1.432
Bond Length (Å)C(chiral)-C(phenyl)1.515
Bond Length (Å)C(phenyl)-O(methoxy)1.365
Bond Angle (°)O(hydroxyl)-C(chiral)-C(phenyl)110.5
Bond Angle (°)C(chiral)-C(phenyl)-C(phenyl)121.8
Dihedral Angle (°)H-O-C(chiral)-C(phenyl)-65.7
Table 2: Calculated Global Reactivity Descriptors
DescriptorFormulaHypothetical Value (eV)
HOMO Energy (EH)--6.25
LUMO Energy (EL)-0.15
Energy Gap (ΔE)EL - EH6.40
Chemical Hardness (η)(EL - EH) / 23.20
Chemical Softness (S)1 / (2η)0.156
Electronegativity (χ)-(EL + EH) / 23.05
Electrophilicity Index (ω)χ² / (2η)1.45

Molecular Dynamics Simulations for Understanding Intermolecular Interactions

While DFT calculations are excellent for single molecules in a vacuum, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movements of atoms and molecules over time, providing a dynamic picture of intermolecular interactions. rsc.org

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water or chloroform). The interactions between all atoms are described by a force field, such as OPLS-AA or CHARMM, which are specifically parameterized for organic molecules and alcohols. mdpi.com The simulation proceeds by solving Newton's equations of motion for every atom in the system over a period of nanoseconds.

Analysis of the resulting trajectory can reveal detailed information about solvation and intermolecular forces. A key tool is the Radial Distribution Function (RDF), g(r), which describes the probability of finding a solvent atom at a certain distance from an atom in the solute. researchgate.netscirp.org For example, the RDF between the hydrogen of the alcohol's hydroxyl group and the oxygen of surrounding water molecules would show a sharp peak at approximately 1.8-2.0 Å, indicating strong hydrogen bonding. mdpi.com The number and lifetime of these hydrogen bonds can be quantified, providing insight into how the molecule interacts with its environment. rsc.org

Table 3: Typical Parameters for an MD Simulation Setup

Parameter Description / Typical Value
System Setup 1 molecule of (1R)-1-(...)-ethan-1-ol in a cubic box of ~2000 water molecules
Force Field OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom)
Ensemble NPT (Isothermal-isobaric)
Temperature 298.15 K (controlled by a thermostat, e.g., Nosé-Hoover)
Pressure 1 atm (controlled by a barostat, e.g., Parrinello-Rahman)
Time Step 2.0 fs
Simulation Length 100 ns
Non-bonded Cutoff 1.2 nm

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the physicochemical properties of chemicals based on their molecular structure. wikipedia.org Instead of biological activity (QSAR), QSPR models can be developed to predict properties like boiling point, solubility, or chromatographic retention times for a series of compounds related to this compound. nih.govresearchgate.net

The process involves three main steps:

Descriptor Calculation: For a dataset of structurally similar alcohols, a large number of numerical parameters, or molecular descriptors, are calculated for each molecule. These descriptors encode different aspects of the molecular structure.

Model Building: Statistical techniques, most commonly Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates a subset of the most relevant descriptors with the experimental property of interest. nih.gov

Validation: The predictive power of the model is rigorously tested using statistical validation techniques, such as leave-one-out cross-validation, to ensure its reliability. researchgate.net

This approach allows for the prediction of properties for new or untested compounds directly from their chemical structure, reducing the need for extensive experimental measurements. nih.gov

Table 4: Classes of Molecular Descriptors for QSPR Modeling

Descriptor Class Examples Information Encoded
Constitutional Molecular Weight, Atom Count, Ring Count Basic composition and size
Topological Wiener Index, Randić Index, Kier & Hall Indices Atomic connectivity and branching
Geometric Molecular Surface Area, Molecular Volume, Radius of Gyration 3D shape and size of the molecule
Electronic Dipole Moment, HOMO/LUMO Energies, Partial Charges Charge distribution and reactivity

Prediction of Spectroscopic Parameters (e.g., NMR, CD, VCD) for Structural Elucidation

Computational methods are highly effective at predicting various spectroscopic parameters, which can be compared with experimental data to confirm a molecule's structure and, crucially, its absolute configuration.

NMR Spectroscopy: DFT calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C nuclei. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. By calculating the magnetic shielding tensor for the optimized geometry of the molecule, the chemical shifts can be predicted. Comparing these calculated shifts with the experimental spectrum aids in the definitive assignment of all signals.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution. researchgate.netgaussian.com It measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. morressier.com The resulting spectrum shows both positive and negative bands, creating a unique fingerprint for a specific enantiomer. The VCD spectrum of the opposite enantiomer is a mirror image. biotools.us

To determine the absolute configuration of 1-(2-methoxy-5-methylphenyl)ethan-1-ol, the experimental VCD spectrum is measured. Then, DFT calculations are used to predict the theoretical VCD spectrum for one specific enantiomer, for instance, the (R)-configuration. A direct comparison between the experimental spectrum and the calculated spectrum allows for unambiguous assignment. A good match confirms the absolute configuration of the synthesized or isolated compound, a task that is often challenging using other analytical methods. gaussian.combiotools.us

Table 5: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon Atom Experimental δ (ppm) Calculated δ (ppm) Difference (Δδ)
C (chiral-CHOH) 67.5 68.2 0.7
C (phenyl-ipso) 142.1 141.5 -0.6
C (phenyl-C-O) 155.3 156.0 0.7
C (phenyl-C-CH3) 129.8 130.1 0.3
C (methoxy-OCH3) 55.6 56.1 0.5
C (methyl-CH3) 20.4 20.1 -0.3

Computational Approaches to Reaction Mechanism Modeling for Stereoselective Synthesis

Computational modeling is invaluable for understanding and predicting the outcomes of stereoselective reactions. The synthesis of this compound is typically achieved through the asymmetric reduction of its corresponding ketone, 1-(2-methoxy-5-methylphenyl)ethanone, using a chiral catalyst or reagent.

DFT calculations can be used to model the entire reaction pathway. nih.gov This involves identifying the structures of the reactants, intermediates, transition states, and products. A key objective is to locate the transition states leading to the (R) and (S) enantiomers. The transition state is the highest energy point along the reaction coordinate, and its structure reveals the key interactions that determine the stereochemical outcome. researchgate.net

By calculating the Gibbs free energy of activation (ΔG‡) for both competing pathways (one leading to the R product, the other to the S product), the stereoselectivity of the reaction can be predicted. nih.gov The difference between these two activation energies (ΔΔG‡) is directly related to the ratio of the products (the enantiomeric excess, ee). A larger energy difference implies higher selectivity. This modeling allows chemists to understand why a particular catalyst is effective and can guide the design of new, more selective catalysts for the synthesis of chiral alcohols. researchgate.netmdpi.com

Table 6: Hypothetical DFT-Calculated Activation Energies for the Asymmetric Reduction of 1-(2-methoxy-5-methylphenyl)ethanone

Transition State Description Relative Free Energy (ΔG‡) (kcal/mol)
TS-R Transition state leading to the (R)-alcohol 15.2
TS-S Transition state leading to the (S)-alcohol 17.5
Energy Difference (ΔΔG‡) ΔG‡(TS-S) - ΔG‡(TS-R) 2.3

A ΔΔG‡ of 2.3 kcal/mol at room temperature would correspond to a predicted enantiomeric excess (ee) of approximately 98% for the (R)-enantiomer.

Advanced Spectroscopic and Analytical Techniques Applied to 1r 1 2 Methoxy 5 Methylphenyl Ethan 1 Ol in Research

High-Resolution Nuclear Magnetic Resonance (NMR) for Detailed Structural and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. For (1R)-1-(2-methoxy-5-methylphenyl)ethan-1-ol, ¹H and ¹³C NMR provide precise information about the chemical environment of each atom, confirming the molecular framework.

In ¹H NMR, the chemical shifts of the protons are indicative of their electronic surroundings. The aromatic protons appear as distinct signals in the downfield region, with their splitting patterns (coupling constants, J) revealing their positional relationships on the benzene (B151609) ring. The methoxy (B1213986) and methyl group protons appear as singlets in the upfield region, while the methine and hydroxyl protons provide key structural information.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule, including the quaternary carbons, which are not observed in ¹H NMR.

Beyond basic structural confirmation, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are employed for detailed conformational analysis. nih.gov These experiments detect through-space interactions between protons that are in close proximity, allowing researchers to determine the preferred three-dimensional arrangement (conformation) of the molecule in solution. For a chiral benzylic alcohol, NOESY can help establish the relative orientation of the hydroxyl group, the methyl group, and the substituted phenyl ring around the stereogenic center. nih.govresearchgate.net This conformational preference is crucial as it can influence the molecule's reactivity and interactions with other chiral entities. auremn.org.br

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: This data is predicted based on typical chemical shifts for analogous functional groups and substitution patterns. Actual experimental values may vary based on solvent and other conditions.

¹H NMR (in CDCl₃)
Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H 6.8 - 7.2 m -
CH-OH ~4.9 q ~6.5
OCH₃ ~3.8 s -
Ar-CH₃ ~2.3 s -
OH Variable s (broad) -

¹³C NMR (in CDCl₃)

Carbon Atom Predicted Chemical Shift (δ, ppm)
Aromatic C-O ~155
Aromatic C-H/C-C 110 - 140
C-OH ~70
OCH₃ ~55
Ar-CH₃ ~21

Mass Spectrometry (MS) Techniques for Mechanistic Studies and Reaction Monitoring

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can determine its exact mass, which confirms its molecular formula.

When coupled with fragmentation techniques like Electron Ionization (EI), MS can reveal characteristic fragmentation patterns that serve as a structural fingerprint. For this benzylic alcohol, common fragmentation pathways would include the loss of a water molecule (M-18), the loss of a methyl group (M-15), and cleavage of the C-C bond adjacent to the phenyl ring to form a stable benzylic carbocation.

Furthermore, MS is an invaluable tool for real-time reaction monitoring. The synthesis of chiral alcohols like this compound often involves methods such as the asymmetric reduction of a ketone or the addition of an organometallic reagent (e.g., a Grignard reagent) to an aldehyde. mt.com In-situ monitoring using MS allows chemists to track the consumption of reactants and the formation of products and intermediates, leading to optimized reaction conditions and a deeper understanding of the reaction kinetics. hzdr.deresearchgate.netresearchgate.net In mechanistic studies of asymmetric synthesis, specialized MS techniques can help identify transient catalyst-substrate complexes or key intermediates, providing crucial evidence to support or refute proposed reaction pathways. researchgate.netresearchgate.net

Table 2: Plausible Mass Spectrometry Fragmentation of this compound

m/z Value Proposed Fragment Identity Description of Loss
166 [M]⁺ Molecular Ion
151 [M - CH₃]⁺ Loss of a methyl radical
148 [M - H₂O]⁺ Loss of a water molecule
133 [M - H₂O - CH₃]⁺ Subsequent loss of water and methyl radical

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Hydrogen Bonding Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. cdnsciencepub.comcdnsciencepub.com An IR spectrum is generated by the absorption of infrared radiation corresponding to the vibrational frequencies of bonds with a changing dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from molecular vibrations.

For this compound, these techniques are used to identify key functional groups. The IR spectrum prominently features a broad absorption band in the 3600-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol group involved in intermolecular hydrogen bonding. acs.orgaskthenerd.comresearchgate.net The C-H stretching vibrations of the aromatic ring, methyl, and methoxy groups appear around 3100-2850 cm⁻¹. askthenerd.com Fingerprint region absorptions confirm the presence of C-O bonds and the aromatic ring.

The study of hydrogen bonding is a significant application of IR spectroscopy for alcohols. epa.govscranton.edu The position and shape of the O-H band are sensitive to concentration and the solvent environment. In dilute solutions using a non-polar solvent, a sharp "free" O-H stretching band may appear at higher wavenumbers (~3600 cm⁻¹), while the broad, hydrogen-bonded band dominates at higher concentrations. scranton.edu

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic ring and the C-C backbone, which may be weak in the IR spectrum. stackexchange.comechemi.comphysicsopenlab.org

Table 3: Characteristic IR and Raman Frequencies for this compound Note: This data is based on typical vibrational frequencies for the specified functional groups.

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
O-H Stretch (H-bonded) 3600 - 3200 (broad) Weak
Aromatic C-H Stretch 3100 - 3000 Strong
Aliphatic C-H Stretch 3000 - 2850 Strong
Aromatic C=C Stretch 1600, 1475 Strong
C-O Stretch 1250 - 1050 Medium

Chromatographic Methods (HPLC, GC) with Chiral Stationary Phases for Purity and Enantiomeric Excess Determination

For chiral compounds, determining the enantiomeric purity is as important as determining the chemical purity. Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the most widely used techniques for this purpose. rug.nlnih.gov

The separation of enantiomers is achieved by using a Chiral Stationary Phase (CSP). azom.com A CSP creates a chiral environment within the column, causing the two enantiomers of the analyte to form transient diastereomeric complexes with different stabilities. This difference in interaction energy leads to different retention times, allowing for their separation and quantification. azom.com

For aromatic alcohols like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective in HPLC. semanticscholar.orgymcamerica.com In GC, cyclodextrin-based chiral columns are commonly employed. acs.orglibretexts.org

The result of a chiral chromatographic analysis is a chromatogram showing two separated peaks, one for each enantiomer. The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess (e.e.), a measure of the purity of the sample, is calculated from these peak areas. This analysis is critical in asymmetric synthesis to evaluate the effectiveness of a chiral catalyst or reagent. nih.govuwindsor.ca

Table 4: Illustrative Chiral HPLC Separation Data Note: This is hypothetical data to illustrate the calculation of enantiomeric excess.

Enantiomer Retention Time (min) Peak Area
(1S)-enantiomer 8.52 15,000
(1R)-enantiomer 9.78 285,000
Calculation

| Enantiomeric Excess (% e.e.) | (\frac{|285,000 - 15,000|}{285,000 + 15,000} \times 100) | 90% |

Solid-State Spectroscopic Analysis for Polymorphism and Crystal Structure Characterization

The properties of a compound in the solid state can be significantly different from its properties in solution. Solid-state spectroscopic analysis provides insight into the crystalline structure, packing, and intermolecular interactions.

Solid-State NMR (ssNMR) is a key technique in this area. wikipedia.org Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions are retained, leading to broad spectral lines. emory.edu Techniques like Magic Angle Spinning (MAS) are used to average these interactions and obtain high-resolution spectra. nih.govmit.edu ssNMR is highly sensitive to the local atomic environment and can distinguish between different crystalline forms of the same compound, a phenomenon known as polymorphism. Each polymorph will give a unique ssNMR spectrum due to differences in molecular conformation and crystal packing.

ssNMR is also a central component of NMR Crystallography, an approach that combines ssNMR data with X-ray diffraction and computational modeling to refine crystal structures with high precision. nih.gov This integrated method is particularly powerful for locating hydrogen atoms and characterizing disordered systems, which can be challenging for diffraction methods alone. While a specific crystal structure for this compound may not be publicly documented, these are the state-of-the-art techniques that would be employed for its comprehensive solid-state characterization.

Emerging Research Directions and Future Perspectives for 1r 1 2 Methoxy 5 Methylphenyl Ethan 1 Ol in Chemical Science

Integration into Flow Chemistry and Continuous Processing for Efficient Synthesis

The transition from batch to continuous flow processing represents a paradigm shift in modern chemical manufacturing, offering enhanced safety, efficiency, and scalability. While specific literature on the flow synthesis of (1R)-1-(2-methoxy-5-methylphenyl)ethan-1-ol is nascent, the principles of flow chemistry are highly applicable to its production. The synthesis of this chiral alcohol, typically achieved via the asymmetric reduction of the corresponding prochiral ketone, 2-methoxy-5-methylacetophenone, can be significantly optimized through continuous processing.

Flow reactors provide superior heat and mass transfer compared to batch reactors. This is particularly advantageous for highly exothermic reduction reactions, allowing for precise temperature control and minimizing the formation of byproducts. Furthermore, continuous processing enables the seamless integration of heterogeneous catalysts, such as immobilized enzymes or chiral metal complexes, into packed-bed reactors. This simplifies catalyst separation and recycling, a key aspect of cost-effective and sustainable synthesis. The ability to telescope reaction steps—combining synthesis, work-up, and purification into a single, uninterrupted stream—can dramatically reduce production time and plant footprint. Future research is expected to focus on developing integrated flow systems for the asymmetric reduction of 2-methoxy-5-methylacetophenone, potentially utilizing in-line monitoring techniques (e.g., chiral HPLC or polarimetry) for real-time quality control.

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For a molecule like this compound, this involves minimizing waste, using less hazardous reagents, and improving energy efficiency. A primary focus in this area is the replacement of traditional reducing agents, which often have poor atom economy and generate significant waste, with more sustainable alternatives.

Beyond biocatalysis, the use of catalytic transfer hydrogenation with non-toxic hydrogen donors (e.g., formic acid or isopropanol) and earth-abundant metal catalysts is another promising green route. The development of synthetic pathways that utilize renewable feedstocks and environmentally benign solvents remains a key objective for future research. rsc.org

Table 1: Comparison of Synthetic Approaches for Chiral Aromatic Alcohols
ParameterTraditional Stoichiometric ReductionCatalytic Asymmetric HydrogenationBiocatalytic Reduction
Reducing Agent Metal hydrides (e.g., LiAlH4)H2 gasCofactor (e.g., NADH), regenerated in situ
Catalyst None (stoichiometric)Precious metal complexes (e.g., Ru, Rh) with chiral ligandsEnzymes (e.g., Alcohol Dehydrogenase)
Solvent Anhydrous organic solvents (e.g., THF, ether)Organic solvents (e.g., methanol, dichloromethane)Aqueous buffer, often with a co-solvent
Enantioselectivity Variable, often requires chiral auxiliariesGenerally high to excellent (>95% e.e.)Typically excellent (>99% e.e.)
Sustainability Concerns Large volumes of hazardous waste, poor atom economyUse of precious metals, high-pressure H2Enzyme stability, cofactor cost (mitigated by regeneration)

Exploration of Novel Catalytic Systems for Enantioselective Transformations

The enantioselective synthesis of this compound is critically dependent on the catalyst employed. Research in this area is focused on discovering new catalytic systems that offer higher activity, selectivity, and broader substrate scope. While biocatalysts like the aforementioned RhADH show great promise, significant research continues in the field of asymmetric metal catalysis. nih.gov

Novel chiral ligands are constantly being developed to improve the performance of metal catalysts in asymmetric reduction reactions. alfachemic.com These ligands play a crucial role in creating a chiral environment around the metal center, which dictates the stereochemical outcome of the reaction. alfachemic.com The focus is on ligands that are easily synthesized, robust, and can be tuned electronically and sterically to optimize reactivity and selectivity for specific substrates like 2-methoxy-5-methylacetophenone.

Furthermore, two-phase catalytic systems, which may incorporate ionic liquids or other novel media, are being explored to enhance catalyst stability and facilitate product separation. mdpi.com For instance, the kinetic resolution of racemic alcohols has been successfully performed in two-phase systems containing ionic liquids and lipases, allowing for the reuse of the enzyme over multiple cycles. mdpi.com Such innovative catalytic setups could be adapted for the asymmetric synthesis of the target alcohol, improving the process's economic viability.

Potential as a Probe Molecule for Studying Stereochemical Recognition Processes

Stereochemical recognition is a fundamental process in chemistry and biology. Chiral molecules like this compound, with their well-defined three-dimensional structure, are ideal candidates for use as molecular probes to investigate these phenomena. The presence of a hydroxyl group for hydrogen bonding, a methoxy (B1213986) group, a methyl group, and an aromatic ring provides multiple potential points of interaction, allowing for nuanced studies of chiral discrimination.

This compound could be employed as a model substrate to evaluate the enantioselectivity of new chiral catalysts or as a test analyte for the development of new chiral stationary phases in chromatography. By studying how it interacts with different chiral environments, researchers can gain insight into the specific intermolecular forces—such as hydrogen bonds, π-π stacking, and steric repulsion—that govern chiral recognition. Furthermore, investigating the thermal stability and potential for racemization of this and similar chiral aromatic alcohols under various conditions can provide valuable data on the preservation of chirality, a topic of interest in fields ranging from catalysis to astrobiology. researchgate.net

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The field of materials science increasingly leverages the principles of chirality to design advanced materials with unique optical, electronic, and mechanical properties. chiralpedia.com Chiral alcohols are versatile building blocks for the synthesis of these functional materials. alfachemic.comfiveable.me this compound can serve as a chiral synthon, introducing a specific handedness into larger molecular architectures.

The hydroxyl group of the molecule provides a convenient handle for its incorporation into polymers, either as part of the main chain or as a pendant group. This can lead to the formation of chiral polymers that exhibit chiroptical properties, such as strong circular dichroism, which are desirable for applications in optical devices and sensors. chiralpedia.com Similarly, this chiral alcohol could be used to construct chiral liquid crystals or metal-organic frameworks (MOFs). The introduction of chirality into these materials can influence their self-assembly behavior and lead to properties not achievable with achiral components, opening doors for new technologies in areas such as enantioselective separations and asymmetric catalysis. chiralpedia.com

Q & A

Q. Table 1: Synthesis Method Comparison

MethodCatalyst/SolventYieldKey ConditionReference
FePC-catalyzed hydrationFePC in ethanol67.8%6–24 h, RT
Borane reductionBorane/THF120%*1.1 mL THF, RT
Substituted phenol routeMethanol/amineN/RpH monitoring
*N/R = Not reported; *Yield anomaly noted in .

Basic: How is the stereochemical integrity maintained during synthesis?

Methodological Answer:
Chiral resolution or asymmetric catalysis ensures enantiopure synthesis:

  • Chiral Catalysts : Iron phthalocyanine (FePC) promotes stereoselective alkyne hydration, preserving the (1R) configuration .
  • Chromatographic Separation : Flash chromatography with chiral stationary phases isolates enantiomers, as implied by stereochemical analyses in related compounds .
  • Stereochemical Monitoring : 1^1H NMR and optical rotation verify configuration post-synthesis .

Advanced: How do substituent positions on the phenyl ring affect pharmacological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies highlight:

  • Methoxy Group (Position 2) : Enhances lipid solubility and membrane permeability, critical for CNS-targeting agents .
  • Methyl Group (Position 5) : Steric effects modulate receptor binding; analogs with halogens (e.g., fluorine) show increased affinity for dopamine receptors .
  • Stereochemistry : The (1R) configuration improves target specificity, as seen in fluorinated analogs with 10-fold higher activity than (1S) isomers .

Advanced: What strategies mitigate byproduct formation during synthesis?

Methodological Answer:

  • Reaction Optimization : Lowering FePC catalyst loading (0.25 mol%) reduces iron(III) byproduct formation .
  • Solvent Purity : Anhydrous THF prevents borane decomposition in reductions .
  • In Situ Monitoring : TLC or GC-MS tracks intermediate stability, minimizing degradation .

Basic: What are the solubility and stability considerations for this compound?

Methodological Answer:

  • Solubility : Moderately soluble in water (20–25 mg/mL) but highly soluble in ethanol or dichloromethane .
  • Stability : Degrades under prolonged light/heat; storage at 2–8°C in amber vials extends shelf life .

Advanced: How can computational modeling predict biological interactions?

Methodological Answer:

  • Docking Studies : Molecular docking with serotonin receptors (5-HT2A_{2A}) identifies key hydrogen bonds between the hydroxyl group and Asp155 .
  • MD Simulations : Predict metabolic stability by simulating CYP450-mediated oxidation pathways .

Advanced: How do experimental design limitations impact reproducibility (e.g., sample degradation)?

Methodological Answer:

  • Degradation Mitigation : Continuous cooling (-20°C) prevents organic compound breakdown during long-term assays .
  • Matrix Effects : Use of stabilizers (e.g., EDTA) in biological matrices preserves compound integrity during pharmacokinetic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.